molecular formula C21H20ClN5O2S B236116 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Cat. No. B236116
M. Wt: 441.9 g/mol
InChI Key: PTBCJAUALNIVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in cancer cell growth or inflammation. The compound may also interact with cell membranes to facilitate drug delivery.

Biochemical And Physiological Effects

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. Animal studies have shown that the compound can reduce tumor growth and improve survival rates. The compound has also been shown to have low toxicity in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide in lab experiments include its potential as a drug delivery system and its low toxicity. The compound can be modified to target specific cells or tissues, making it a valuable tool for drug development. However, the limitations of using this compound include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are many future directions for research on 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide. One direction is to further study the compound's anticancer properties and potential as a cancer treatment. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, research can be conducted to optimize the compound's drug delivery properties and to develop new modifications for specific applications. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized for high purity and yield, and its mechanism of action and physiological effects are still being studied. The compound has advantages as a drug delivery system and low toxicity, but further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves a series of chemical reactions. The starting materials include 2-chloro-4,6-dimethylphenol, 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine, and 4-(chloromethyl)benzoic acid. The reaction steps involve the formation of intermediate compounds, which are then further reacted to form the final product. The synthesis method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, the compound has been studied for its potential as a drug delivery system, as it can be modified to target specific cells or tissues.

properties

Product Name

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Molecular Formula

C21H20ClN5O2S

Molecular Weight

441.9 g/mol

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C21H20ClN5O2S/c1-12-8-13(2)19(17(22)9-12)29-11-18(28)23-10-15-4-6-16(7-5-15)20-26-27-14(3)24-25-21(27)30-20/h4-9H,10-11H2,1-3H3,(H,23,28)

InChI Key

PTBCJAUALNIVIX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)C

Origin of Product

United States

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